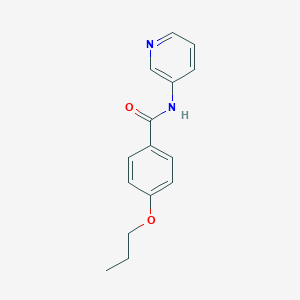

4-propoxy-N-(3-pyridinyl)benzamide

Description

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

4-propoxy-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18) |

InChI Key |

HYGQZYIDZIFNKZ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

solubility |

36 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(3-pyridinyl)benzamide typically involves the following steps:

Preparation of 4-Propoxybenzoic Acid: This can be achieved by reacting 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.

Formation of 4-Propoxybenzoyl Chloride: The 4-propoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Coupling with Pyridin-3-ylamine: The final step involves the reaction of 4-propoxybenzoyl chloride with pyridin-3-ylamine in the presence of a base like triethylamine to yield 4-propoxy-N-(3-pyridinyl)benzamide.

Industrial Production Methods

Industrial production methods for 4-propoxy-N-(3-pyridinyl)benzamide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridine derivatives.

Scientific Research Applications

4-propoxy-N-(3-pyridinyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents and other therapeutic compounds.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights critical structural differences between 4-propoxy-N-(3-pyridinyl)benzamide and its analogs:

Key Observations:

- Pyridine Modifications: The 3-pyridinyl group is a common feature in kinase inhibitors (e.g., nilotinib), but substitutions on the pyridine ring (e.g., butylamino in compound 20) can drastically alter target specificity .

- Activity Correlation: In PCAF HAT inhibitors, 2-acylamino substituents (e.g., hexanoylamino) are critical for activity, suggesting that the unmodified amide in 4-propoxy-N-(3-pyridinyl)benzamide may limit enzyme interaction unless further functionalized .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: Analogous compounds like imatinib undergo oxidative metabolism, particularly at methyl or methoxy groups . The propoxy group in 4-propoxy-N-(3-pyridinyl)benzamide may resist oxidation better than shorter alkoxy chains, as seen in compound M20 (oxidation of 4-methylbenzamide to aldehyde) .

Q & A

Q. What are the common synthetic routes for 4-propoxy-N-(3-pyridinyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzamide derivatives like 4-propoxy-N-(3-pyridinyl)benzamide typically involves coupling a benzoyl chloride with a substituted amine under Schotten-Baumann conditions. For example, analogous compounds (e.g., N-(benzyloxy)benzamides) are synthesized using O-benzyl hydroxylamine hydrochloride and acyl chlorides in dichloromethane with a base like sodium carbonate . Key factors include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chlorides) .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while dichloromethane facilitates phase separation during workup .

- Purification : Column chromatography or recrystallization (using pentanes/diethyl ether) is critical for isolating high-purity products .

Q. What analytical techniques are most reliable for characterizing 4-propoxy-N-(3-pyridinyl)benzamide?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to verify propoxy chain integration, pyridinyl proton shifts, and amide bond formation .

- Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]) and rule out impurities .

- HPLC-PDA : Assess purity (>95% by area normalization) and detect trace by-products (e.g., unreacted starting materials) .

Q. What safety precautions are necessary when handling 4-propoxy-N-(3-pyridinyl)benzamide and its intermediates?

- Methodological Answer : Hazard assessments should include:

- Mutagenicity Screening : Ames testing for mutagenic potential, as seen in structurally related anomeric amides .

- Decomposition Risks : DSC analysis to identify thermal instability; store at –20°C under inert atmosphere to prevent degradation .

- PPE : Use nitrile gloves, fume hoods, and chemical-resistant lab coats, especially when handling acyl chlorides or pyridinyl intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the coupling of 4-propoxybenzoyl chloride with 3-aminopyridine?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by activating the acyl chloride .

- Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine to account for moisture-sensitive reagent degradation .

- Solvent Optimization : Replace dichloromethane with THF for better amine solubility, though this may require lower temperatures (–10°C) to suppress side reactions .

Q. How should researchers address discrepancies in biological activity data for 4-propoxy-N-(3-pyridinyl)benzamide across different assay systems?

- Methodological Answer : Contradictory bioactivity data may arise from:

- Assay Conditions : Variations in pH (e.g., pyridinyl protonation states affecting binding) or solvent (DMSO vs. aqueous buffers) .

- Target Specificity : Screen against off-target receptors (e.g., kinase panels) to rule out promiscuous binding .

- Metabolic Stability : Use liver microsome assays to compare degradation rates, which may differ between cell-free and cell-based systems .

Q. What computational methods are effective for predicting the binding mode of 4-propoxy-N-(3-pyridinyl)benzamide to potential biological targets?

- Methodological Answer : Combine:

- Molecular Docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., bacterial PPTase enzymes) using PyMOL for visualization .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; correlate with experimental IC values .

- QSAR Models : Train on analogs (e.g., 4-chloro-N-(pyridinyl)benzamides) to predict substituent effects on potency .

Q. How can researchers design stability studies to evaluate the shelf-life of 4-propoxy-N-(3-pyridinyl)benzamide under varying storage conditions?

- Methodological Answer : Stability protocols should include:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolyzed benzamide) .

- Arrhenius Modeling : Estimate activation energy (E) for degradation to extrapolate shelf-life at 25°C .

- Cryopreservation : Lyophilize and store under argon with desiccants (silica gel) to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.